molecular formula C9H15N3OS B12980724 3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide

3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide

Cat. No.: B12980724
M. Wt: 213.30 g/mol
InChI Key: MFYGEGVBRPPSHO-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide is a heterocyclic compound that features a thiomorpholine ring fused with a pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with thiomorpholine in the presence of an oxidizing agent . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide is unique due to its specific combination of a pyrazole ring and a thiomorpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

3-(1-ethylpyrazol-4-yl)-1,4-thiazinane 1-oxide

InChI

InChI=1S/C9H15N3OS/c1-2-12-6-8(5-11-12)9-7-14(13)4-3-10-9/h5-6,9-10H,2-4,7H2,1H3

InChI Key

MFYGEGVBRPPSHO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2CS(=O)CCN2

Origin of Product

United States

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